![molecular formula C12H12N2O2 B178729 Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate CAS No. 197774-66-6](/img/structure/B178729.png)
Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of pyridine derivatives with pyrrole carboxylates. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of pyridine with a halogenated pyrrole carboxylate under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable palladium catalysts and environmentally benign solvents is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Pyrrolinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets, making it useful in the development of drugs aimed at treating central nervous system disorders and cancer. For instance, compounds derived from this structure have been investigated for their ability to inhibit specific kinases involved in tumor growth, showcasing promising results in preclinical models .
Case Study: ERK5 Inhibitors
Recent studies have identified derivatives of this compound as potent inhibitors of the ERK5 kinase, which is implicated in various cancers. Optimization of these compounds led to increased potency and favorable pharmacokinetic profiles, demonstrating their potential as therapeutic agents .
Organic Synthesis
Versatile Building Block
This compound is recognized for its utility as a building block in organic synthesis. It can undergo various reactions, including oxidation, reduction, and electrophilic substitution, allowing chemists to create complex heterocyclic compounds. The versatility of this compound makes it invaluable for both academic research and industrial applications .
Table: Reaction Types and Conditions
Reaction Type | Common Reagents | Conditions | Major Products |
---|---|---|---|
Oxidation | Potassium permanganate | Aqueous phase | Pyrrolinone derivatives |
Reduction | Palladium on carbon | Hydrogen atmosphere | Piperidine derivatives |
Substitution | Halogens | Acidic conditions | Halogenated pyridine derivatives |
Materials Science
Polymer Development
this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the production of high-performance materials used in electronics and aerospace industries .
Agricultural Chemistry
Agrochemical Applications
Research has explored the potential of this compound as a precursor for developing novel agrochemicals, particularly pesticides. Its ability to modulate biological pathways makes it a candidate for creating environmentally friendly pest control agents that are more effective than traditional chemicals .
Mechanism of Action
The mechanism of action of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine and pyrrole rings facilitate binding to active sites, modulating the activity of the target proteins. This compound can inhibit enzyme activity or alter receptor signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
N-ethyl-4-(pyridin-4-yl)benzamide: Shares the pyridine moiety but differs in the benzamide group.
Pyrrolidine derivatives: Similar in the pyrrole ring structure but vary in the substitution pattern.
Uniqueness: Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is unique due to its combination of pyridine and pyrrole rings, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry.
Biological Activity
Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique combination of pyridine and pyrrole rings, which enhances its chemical reactivity and biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyridine and pyrrole moieties facilitate binding to active sites, which can modulate the activity of target proteins. This interaction can lead to:
- Inhibition of Enzyme Activity : this compound has been shown to inhibit specific enzymes involved in disease processes, thereby reducing their activity.
- Alteration of Receptor Signaling Pathways : The compound may influence receptor-mediated signaling, which is critical in various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics:
Pathogen | MIC (μg/mL) | Control (Antibiotic) |
---|---|---|
Staphylococcus aureus | 12.5 | Ciprofloxacin (2) |
Escherichia coli | 10 | Ciprofloxacin (2) |
Salmonella typhi | 15 | Tetracycline (4) |
These findings suggest that the compound could serve as a template for developing new antimicrobial agents .
Antitumor Activity
This compound has also been investigated for its antitumor properties. Studies have reported that it can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116, with IC50 values indicating potent activity:
Cell Line | IC50 (μM) |
---|---|
HeLa | 0.36 |
HCT116 | 1.8 |
These results highlight the potential of this compound in cancer therapy .
Case Study 1: Antiviral Properties
A recent study evaluated the antiviral activity of derivatives based on this compound against HIV-1. The most active derivative showed an EC50 value of 1.65 μM, demonstrating significant antiviral efficacy while maintaining low toxicity in VERO cells .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of cyclin-dependent kinases (CDK2 and CDK9), which play crucial roles in cell cycle regulation. The compound exhibited selective inhibition with IC50 values of 0.36 μM for CDK2 and 1.8 μM for CDK9, indicating its potential as a therapeutic agent in cancer treatment .
Properties
IUPAC Name |
ethyl 4-pyridin-4-yl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14-7-10(11)9-3-5-13-6-4-9/h3-8,14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDVHPANJIDEHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333063 |
Source
|
Record name | Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197774-66-6 |
Source
|
Record name | Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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